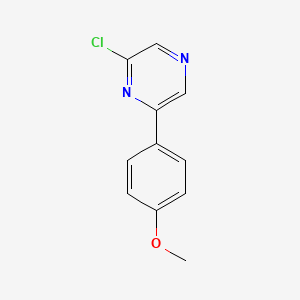

2-Chloro-6-(4-methoxyphenyl)pyrazine

描述

Significance of Pyrazine (B50134) Scaffold in Chemical Biology and Organic Synthesis

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone in the fields of chemical biology and organic synthesis. chemsrc.comresearchgate.net As a class of N-heterocycles, pyrazine derivatives are prevalent in numerous natural products and have been the focus of extensive synthetic exploration. chemsrc.comacs.org Their significance stems from their versatile chemical reactivity and the diverse array of biological activities exhibited by their derivatives. mdpi.comresearchgate.net

In the realm of chemical biology, pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic activities. acs.orgmdpi.com This broad bioactivity has established the pyrazine nucleus as a privileged scaffold in drug discovery and medicinal chemistry. nih.govnih.gov Several clinically approved drugs incorporate the pyrazine ring, underscoring its importance in the development of therapeutic agents. researchgate.netmdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which enhances the binding affinity of these molecules to biological targets. nih.gov

From an organic synthesis perspective, the pyrazine ring is a valuable building block for more complex molecular architectures. researchgate.net The electron-deficient nature of the pyrazine core, a result of the two electronegative nitrogen atoms, influences its reactivity and allows for a variety of chemical transformations. isca.me Notably, substituted pyrazines are key substrates in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The ability to functionalize the pyrazine ring at different positions provides a pathway to a vast chemical space, enabling the synthesis of novel materials and bioactive compounds. chemsrc.comnih.gov Furthermore, pyrazine derivatives serve as critical intermediates in the synthesis of fused heterocyclic systems like pteridines. nih.gov

Overview of 2-Chloro-6-(4-methoxyphenyl)pyrazine as a Research Subject

Within the extensive family of pyrazine derivatives, This compound has emerged as a significant compound, primarily utilized as a versatile intermediate in organic synthesis. This compound integrates the pyrazine core with a chloro-substituent and a 4-methoxyphenyl (B3050149) group, providing multiple reactive sites for further chemical modification.

The synthesis of this compound is well-documented, typically involving a cross-coupling reaction. A common synthetic route is the Suzuki coupling of 2,6-Dichloropyrazine (B21018) with 4-Methoxyphenylboronic acid . chemsrc.com This reaction highlights the practical application of modern synthetic methodologies to construct substituted pyrazine systems.

As a research subject, this compound is principally valued for its role as a precursor to more complex, often biologically active, molecules. The chlorine atom on the pyrazine ring is a key functional group, serving as a leaving group in nucleophilic substitution reactions or as a handle for further cross-coupling reactions. This reactivity allows for the introduction of various functional groups, leading to the generation of diverse molecular libraries for screening purposes. For instance, it is a documented precursor for the synthesis of compounds such as 2-chloro-6-(4-methoxyphenyl)-7H-purine . chemsrc.com The investigation of such derivatives is a common strategy in the search for new therapeutic agents, where the pyrazine core often imparts desirable pharmacological properties.

While research focusing on the terminal biological activity of this compound itself is limited, its importance is firmly established in its capacity as a foundational building block. The study of its reactions and the development of efficient synthetic protocols involving this intermediate are crucial for advancing the synthesis of novel pyrazine-based compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-(4-methoxyphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-13-7-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHSTPWIJRBMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458353 | |

| Record name | 2-chloro-6-(4-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850221-79-3 | |

| Record name | 2-chloro-6-(4-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrazine (B50134) Core Functionalization

The introduction and manipulation of functional groups on the pyrazine ring are crucial for developing complex molecules with desired properties. Methodologies range from classical condensation reactions to modern transition-metal-catalyzed processes.

Classical and Contemporary Synthetic Routes to Pyrazines

Classical methods for constructing the pyrazine core often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netthieme-connect.de This approach, known as the Staedel–Rugheimer pyrazine synthesis (1876), involves reacting a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. A variation, the Gutknecht pyrazine synthesis (1879), also utilizes the self-condensation of α-ketoamines. researchgate.net These methods are foundational and still find application in modern synthesis. For instance, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, first reported by R. G. Jones in 1949, provides a route to 2(1H)-pyrazinones, which are valuable precursors. nih.gov

More contemporary and atom-economical approaches have been developed to overcome the limitations of classical methods. One such strategy is the dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese. acs.org This method allows for the synthesis of 2,5-dialkyl-substituted pyrazines from readily available starting materials, producing only water and hydrogen gas as byproducts. acs.org Iron-catalyzed C-H functionalization of pyrazines with organoboron species also represents a modern approach to introduce aryl groups directly onto the pyrazine core. nih.gov

| Pyrazine Synthesis Method | Reactants | Description | Key Features |

| Staedel–Rugheimer Synthesis | 2-Haloacetophenone, Ammonia | Formation of an amino ketone followed by condensation and oxidation. | One of the oldest and most fundamental pyrazine syntheses. |

| Gutknecht Synthesis | α-Ketoamine | Self-condensation of α-ketoamines to form the pyrazine ring. | A variation of classical condensation methods. |

| Jones Synthesis | α-Amino acid amide, 1,2-Dicarbonyl compound | Condensation reaction leading to 2(1H)-pyrazinones. | Provides access to important pyrazine precursors. nih.gov |

| Dehydrogenative Coupling | β-Amino alcohols | Manganese-catalyzed self-coupling with extrusion of H₂ and water. | Atom-economical and environmentally benign. acs.org |

Directed Functionalization of Pyrazine Systems

Due to the electron-deficient character of the pyrazine nucleus, direct electrophilic substitution is often unsuccessful. cmu.eduacs.org Consequently, strategies have been developed to direct functionalization to specific positions. One powerful technique is directed ortho-metalation (DoM). cmu.eduacs.org This involves using a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position on the ring, which can then be quenched with an electrophile. cmu.eduresearchgate.net Groups such as tert-butoxycarbonyl-protected amines and neopentyl glycol acetals have been successfully employed as directing groups for the ortho-lithiation of pyrazines. cmu.eduacs.org

Another strategy involves the use of pyrazine N-oxides. The N-oxide functionality activates the pyrazine ring, facilitating reactions that are otherwise difficult. For example, N-oxide intermediates can be used to strategically introduce a chlorine atom at the 2-position of the pyrazine ring. nih.gov This approach has been utilized in the total synthesis of various natural products. nih.gov

Synthesis of 2-Chloro-6-(4-methoxyphenyl)pyrazine and Analogues

The synthesis of this compound typically involves a multi-step sequence starting from simple precursors, followed by key chlorination and cross-coupling reactions.

Precursor Synthesis and Intermediate Chemistry

A key precursor for the synthesis of this compound is 2,6-dichloropyrazine (B21018). zcpc.nettcichemicals.com An industrial production method for 2,6-dichloropyrazine begins with the ammoniation and cyclization of raw materials like methyl chloroacetate (B1199739) and glyoxal (B1671930) to produce 2-hydroxypyrazine (B42338) sodium. google.com This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalyst like N,N-dimethylaminopyridine, to yield 2-chloropyrazine (B57796). google.com The final step to obtain 2,6-dichloropyrazine involves the chlorination of 2-chloropyrazine with chlorine gas in a solvent like dimethylformamide (DMF), catalyzed by a base such as triethylamine. google.com

| Precursor | Starting Materials | Key Reagents | Product |

| 2-Hydroxypyrazine sodium | Methyl chloroacetate, Glyoxal, Ammonia | - | 2-Hydroxypyrazine sodium |

| 2-Chloropyrazine | 2-Hydroxypyrazine sodium | POCl₃, N,N-Dimethylaminopyridine | 2-Chloropyrazine |

| 2,6-Dichloropyrazine | 2-Chloropyrazine | Cl₂, Triethylamine, DMF | 2,6-Dichloropyrazine |

Chlorine Substitution Reactions on Pyrazine Ring Systems

The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr). youtube.comrsc.org This reactivity is a cornerstone for the synthesis of functionalized pyrazines. The electron-withdrawing nature of the ring nitrogens activates the carbon atoms bonded to the chlorine atoms, making them electrophilic and prone to attack by nucleophiles. nih.gov A wide range of nucleophiles, including amines, alkoxides, and sulfides, can displace the chlorine atoms. rsc.orgresearchgate.net For example, the reaction of chloropyrazines with amines is a common method for synthesizing aminopyrazines. youtube.comresearchgate.net These reactions are often carried out by heating the chloropyrazine with the desired amine, sometimes in the presence of a base. youtube.com The reactivity of the chlorine atoms allows for sequential and selective substitution, which is crucial for building complex molecular architectures.

Introduction of Aryl and Alkoxyaryl Moieties

The introduction of the 4-methoxyphenyl (B3050149) group onto the pyrazine core is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most common methods for this transformation are the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.orgutwente.nlresearchgate.net

The Suzuki-Miyaura coupling is widely used due to the stability and commercial availability of boronic acids. libretexts.orgorganic-chemistry.org In the synthesis of this compound, 2,6-dichloropyrazine is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The reaction is generally regioselective, allowing for the substitution of one chlorine atom while leaving the other intact for further functionalization.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgthermofisher.comorganic-chemistry.org Aryl stannanes can be coupled with chloropyrazines to form aryl-substituted pyrazines. While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction also employs a palladium or nickel catalyst and allows for the formation of C-C bonds under relatively mild conditions. wikipedia.orgorganic-chemistry.org The preparation of the required organozinc reagents often involves the transmetalation of an organolithium or Grignard reagent with a zinc salt. youtube.com

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Palladium | Mild conditions, high functional group tolerance, low toxicity of reagents. libretexts.orgorganic-chemistry.org |

| Stille Coupling | Organostannane | Palladium | Stable organometallic reagents, but high toxicity. wikipedia.orgthermofisher.com |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity of organometallic reagent, requires anhydrous conditions. wikipedia.orgorganic-chemistry.org |

Derivatization Strategies and Scaffold Modification

The this compound scaffold serves as a versatile platform for chemical modification. Its structure contains multiple reactive sites—the chlorine-substituted carbon on the pyrazine ring, the methoxy (B1213986) group, and the aromatic rings themselves—that allow for a wide range of derivatization strategies. These modifications are crucial for exploring the chemical space around this core structure and for the synthesis of diverse molecular libraries. Key strategies include nucleophilic substitution of the chlorine atom, modification of the peripheral methoxyphenyl group, construction of fused heterocyclic systems, and transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govscience.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.orgwikipedia.org

Chemical Reactions of the Chlorine Atom (e.g., Nucleophilic Aromatic Substitution)

The chlorine atom at the C2 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comwikipedia.org This reactivity allows for the displacement of the chloride leaving group by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups. nih.govresearchgate.net

Common nucleophiles employed in the SNAr reaction with chloroazines include amines, alkoxides, and thiols. researchgate.net For instance, the reaction with primary or secondary amines yields aminopyrazine derivatives, a transformation often carried out under thermal conditions or with the aid of a base. researchgate.nettsijournals.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can produce the corresponding 2-hydrazinylpyrazine, a key intermediate for building fused triazole rings. nih.govresearchgate.net The reactivity in SNAr reactions is significantly influenced by the substituents on the ring and the nature of the nucleophile. nih.gov While concerted mechanisms for SNAr have been proposed, the classical two-step addition-elimination pathway is widely accepted for highly activated systems like chloro-p-nitrobenzene. wikipedia.orgnih.gov For heteroaromatic compounds like pyrazines, the ring nitrogens activate the halide for substitution. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Chloropyrazine Core This table illustrates typical SNAr reactions applicable to the 2-chloropyrazine scaffold.

| Nucleophile | Reagent Example | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Amine | Morpholine, Piperidine, Aniline (B41778) | 2-Aminopyrazine (B29847) derivative | Heating in a suitable solvent (e.g., PEG-400, water), often with a base (e.g., K₂CO₃, KF) | nih.govresearchgate.net |

| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | 2-Hydrazinylpyrazine derivative | Reaction in a protic solvent like ethanol (B145695) or acetonitrile (B52724) at elevated temperatures. | nih.govnih.govresearchgate.net |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxypyrazine derivative | Reaction in the corresponding alcohol solvent. | science.gov |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Arylthio)pyrazine derivative | Reaction in a polar aprotic solvent like DMF or DMSO. | science.gov |

Modifications of the (4-methoxyphenyl) Moiety

The (4-methoxyphenyl) substituent offers another site for chemical modification, primarily through the alteration of the methoxy group. O-demethylation is a common and synthetically valuable transformation that converts the methyl ether into a phenol. mdma.ch This unmasks a hydroxyl group, which can then serve as a handle for further functionalization through reactions such as etherification, esterification, or as a directing group in electrophilic aromatic substitution.

A variety of reagents can accomplish the cleavage of aryl methyl ethers. Classic methods include treatment with strong protic acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). mdma.ch Another effective method, particularly suitable for larger-scale synthesis, involves heating the substrate with molten pyridinium (B92312) hydrochloride. researchgate.netmdma.ch This reagent serves as an acid catalyst and is efficient for the demethylation of compounds like 4-methoxyphenylbutyric acid, a transformation that has been successfully scaled to the pilot-plant level. researchgate.netmdma.ch Partial demethylation can sometimes be observed under harsh reaction conditions used for other transformations on the molecule. researchgate.net The resulting phenolic pyrazine derivative is a key intermediate for introducing further diversity.

Creation of Fused Pyrazine Systems (e.g., Furo[x,y-b]pyrazines, Imidazo[x,y-a]pyrazines, Triazolo[x,y-a]pyrazines)

Fusing an additional heterocyclic ring to the pyrazine core of this compound leads to the formation of polycyclic scaffolds with distinct structural and electronic properties. These fused systems are of significant interest in medicinal chemistry.

Furo[x,y-b]pyrazines : The synthesis of furo[2,3-b]pyrazines can be achieved through electrophilic cyclization of alkyne precursors. researchgate.net A general strategy involves first converting the chloropyrazine into a pyrazin-2(1H)-one, followed by N-alkylation and introduction of an ethynyl (B1212043) group at the C3 position. Subsequent treatment with an electrophile such as iodine or a silver(I) salt induces an intramolecular cyclization to form the furo[2,3-b]pyrazine ring system. This scaffold can then be further diversified using palladium-catalyzed reactions on remaining halo-substituents. researchgate.net

Imidazo[x,y-a]pyrazines : The imidazo[1,2-a]pyrazine (B1224502) skeleton is commonly synthesized via the Tschitschibabin reaction. tsijournals.comosi.lv This involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound (e.g., α-bromo ketone). For the title compound, this would first require the conversion of the 2-chloro group to a 2-amino group via SNAr. The resulting 2-amino-6-(4-methoxyphenyl)pyrazine can then be reacted with an appropriate α-haloketone to construct the fused imidazole (B134444) ring. tsijournals.comresearchgate.net Alternative modern approaches include multicomponent reactions, such as the iodine-catalyzed [4+1] cycloaddition of a 2-aminopyrazine, an aldehyde, and an isocyanide. researchgate.net

Triazolo[x,y-a]pyrazines : The construction of researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyrazines typically begins with the conversion of the 2-chloro group to a 2-hydrazinyl group by reacting the starting material with hydrazine. nih.govnih.gov The resulting 2-hydrazinyl-6-(4-methoxyphenyl)pyrazine intermediate can then undergo cyclocondensation with a one-carbon electrophile. For example, reaction with triethyl orthoformate or triethoxy methane (B114726) yields the unsubstituted triazolopyrazine ring, while reaction with other orthoesters can introduce substituents at the 3-position of the fused triazole ring. nih.gov This methodology provides a reliable route to this important class of fused heterocycles. nih.govnih.govbeilstein-journals.orgnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the direct attachment of aryl, vinyl, or alkynyl groups to the pyrazine core at the position of the chlorine atom.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 2-chloropyrazine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but successful coupling can be achieved using appropriate catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. rsc.orgmdpi.com The Suzuki-Miyaura reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups. libretexts.org This reaction has been effectively used to create biaryl linkages on pyrazine and other heteroaromatic cores. researchgate.netrsc.orgmdpi.com

Sonogashira Coupling : The Sonogashira reaction couples the 2-chloropyrazine with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions have been developed. organic-chemistry.orgnih.gov The reaction provides a direct route to arylalkynes, which are valuable intermediates for further transformations or as final products. Like the Suzuki coupling, the reaction of aryl chlorides requires optimized conditions. libretexts.org The Sonogashira coupling has been used to install alkyne functionalities on pyrazine-derived scaffolds, which can then undergo further reactions, such as cyclizations, to build more complex structures. researchgate.netwikipedia.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Coupling Reactions for Derivatization This table summarizes key cross-coupling reactions applicable to this compound.

| Reaction | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 2-Aryl-6-(4-methoxyphenyl)pyrazine | researchgate.netlibretexts.orgrsc.orgmdpi.com |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine) | 2-Alkynyl-6-(4-methoxyphenyl)pyrazine | researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org |

Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-Component Reactions (MCRs) : MCRs are convergent chemical reactions where three or more starting materials react in a single operation to form a product that contains portions of all the initial components. nih.govtaylorandfrancis.comcaltech.edu These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity. Pyrazine derivatives can be incorporated into MCRs to rapidly build complex molecular architectures. For example, the Petasis reaction, an MCR involving an amine, an aldehyde, and a vinyl- or aryl-boronic acid, has been used to synthesize pyrazine-based multi-target directed ligands. beilstein-journals.orgnih.gov Another relevant example is the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines from a 2-aminopyrazine (derivable from the title compound), an aldehyde, and an isocyanide. researchgate.net

Diversity-Oriented Synthesis (DOS) : DOS is a synthetic strategy aimed at the efficient production of a library of structurally diverse small molecules. cam.ac.uk The this compound scaffold is an excellent starting point for a DOS campaign. By combining the reactions described in the preceding sections—SNAr, functional group modification, fused ring formation, and palladium-catalyzed couplings—a multitude of diverse structures can be generated from a single, common intermediate. nih.govnih.gov For example, a DOS approach could involve creating a set of aminopyrazines via SNAr, which are then either coupled to various partners in a subsequent reaction or used as substrates in MCRs to generate fused heterocyclic systems. beilstein-journals.orgresearchgate.net This strategy allows for systematic variation of different parts of the molecule (appendage, stereochemical, and scaffold diversity), enabling a broad exploration of chemical space. cam.ac.uk

Medicinal Chemistry and Biological Activity Studies Preclinical/in Vitro/in Silico

Pyrazine-Based Compounds as Pharmacophores

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a crucial structural motif in medicinal chemistry. nih.govnih.govnih.gov Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable scaffold for the design of therapeutic agents. nih.gov The pyrazine nucleus is considered a "privileged" structure, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological effects. researchgate.net Many clinically approved drugs, such as the anti-mycobacterial agent pyrazinamide, the diuretic amiloride, and the anticancer drug bortezomib, feature a pyrazine core, highlighting its importance in drug development. nih.gov The structural versatility of pyrazines allows for the synthesis of large libraries of derivatives with diverse biological activities. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of the 2-chloro-6-(4-methoxyphenyl)pyrazine scaffold, these investigations have elucidated the specific roles of its constituent chemical moieties.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrazine-based compounds is highly sensitive to the nature and position of their substituents. Research into 2,6-disubstituted pyrazines has shown that specific modifications can dramatically alter potency and kinase selectivity. For example, in a series of pyrazine derivatives designed as Casein Kinase 2 (CSNK2A) inhibitors, a 4'-carboxyphenyl group at the 2-position of the pyrazine ring was found to be optimal for activity, with little tolerance for other changes. nih.govnih.gov

Modifications at the 6-position have proven crucial for fine-tuning selectivity. In one study, replacing a 6-isopropoxyindole group with an ortho-methoxy aniline (B41778) resulted in analogues with improved kinome-wide selectivity and specific selectivity for CSNK2A over PIM3 kinase. nih.govnih.gov Similarly, in another series of nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives, the introduction of a 2-pyridine group onto a 5-methylthiazole (B1295346) ring led to better antiproliferative activity against three different tumor cell lines. frontiersin.org The strategic introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on phenyl rings attached to the core structure can also influence the reaction pathways during synthesis and, consequently, the final product's activity. acs.org

The following table summarizes the inhibitory activities of various substituted pyrazine derivatives, illustrating the impact of different substituents on biological potency.

| Compound | Core Structure | Key Substituents | Target/Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|---|

| Compound 17l | nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine | 5-(trifluoromethyl)-1H-pyrazole | c-Met Kinase | 26.0 nM | frontiersin.org |

| Compound 17l | nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine | 5-(trifluoromethyl)-1H-pyrazole | A549 Cells | 0.98 µM | frontiersin.org |

| Compound 17l | nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine | 5-(trifluoromethyl)-1H-pyrazole | MCF-7 Cells | 1.05 µM | frontiersin.org |

| Compound 6c | 2,6-disubstituted pyrazine | 6-isopropoxyindole | CSNK2A | Nanomolar range | nih.govnih.gov |

| Pyrazine 2 | 2,6-disubstituted pyrazine | Not specified | CSNK2A | 5 nM | nih.gov |

| Pyrazine 2 | 2,6-disubstituted pyrazine | Not specified | PIM3 Kinase | <3 nM | nih.gov |

Role of the Chloropyrazine Core in Target Interactions

The pyrazine ring is a significant nitrogen-containing heterocyclic motif that serves as a key pharmacophore, or the essential part of a molecule responsible for its biological activity. frontiersin.orgnih.govresearchgate.net In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring are crucial. They can act as hydrogen bond acceptors, forming critical interactions with the hinge region of a kinase's ATP-binding pocket, which is a common binding pattern for many kinase inhibitors. semanticscholar.org

The chlorine atom substituent on the pyrazine core is not merely a passive component. Its electron-withdrawing nature and size influence the electronic properties of the entire ring system. mdpi.com This can affect the strength of hydrogen bonds formed by the pyrazine nitrogens and introduces the possibility of halogen bonding—a specific type of non-covalent interaction—with the target protein. mdpi.com The introduction of a triazolo[4,3-a]pyrazine core has been shown to improve the antitumor effect of target compounds, indicating that this fused heterocyclic system is an active pharmacophore. frontiersin.org Studies on chloro-substituted aminopyrazines have revealed that the position of the chloro group can dictate the mode of coordination and the pattern of intermolecular hydrogen and halogen bonds in crystal structures. mdpi.com

Influence of the (4-methoxyphenyl) Group on Pharmacological Action

The (4-methoxyphenyl) group is a common feature in many kinase inhibitors and contributes significantly to binding and potency. In structural studies of aminopyrazine inhibitors bound to the kinase Nek2, the related trimethoxyphenyl group was observed to lie at the entrance of the ATP pocket. semanticscholar.org This positioning allows the phenyl ring to engage in favorable hydrophobic contacts with nonpolar amino acid residues like isoleucine and glycine (B1666218), contributing to the inhibitor's binding affinity. semanticscholar.org

The importance of the methoxyphenyl moiety is further supported by research on other heterocyclic scaffolds targeting kinases. For instance, a series of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives were designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbohrium.com The most potent compounds in these series featured the 4-methoxyphenyl group, underscoring its role in achieving high inhibitory activity against these key cancer-related kinases. nih.govbohrium.com The methoxy (B1213986) group itself can also form specific interactions; in one kinase co-crystal structure, a single methoxy group was precisely positioned above glycine residues in the glycine-rich loop of the kinase. semanticscholar.org

Molecular Mechanisms of Action (Hypothesized and Investigated)

Understanding the molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For derivatives of this compound, research points towards kinase inhibition as a primary mechanism, which in turn modulates key cellular signaling pathways.

Target Identification and Engagement Studies (e.g., Kinase Inhibition)

Kinase inhibition is a well-established strategy in cancer therapy, and pyrazine derivatives have been identified as inhibitors of several important kinases. rjeid.com The 2,6-disubstituted pyrazine structure is considered a promising chemotype for developing potent and cell-active CSNK2A inhibitors. nih.govnih.gov CSNK2A is a protein kinase that, when dysregulated, is implicated in promoting cell survival and proliferation in many cancers. nih.gov

Beyond CSNK2A, pyrazine-based compounds have been developed as inhibitors of other critical kinases. A series of nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives were successfully designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. frontiersin.org Other studies have implicated pyrazine derivatives in the inhibition of EGFR and the mitotic kinase Nek2. researchgate.netsemanticscholar.org Target engagement studies, which confirm that a compound binds to its intended target within a cell, have validated that certain pyrazine analogues achieve nanomolar in-cell target engagement for CSNK2A. nih.govnih.gov

The following table presents identified kinase targets for various pyrazine-based scaffolds and the corresponding inhibitory concentrations.

| Compound Series | Identified Kinase Target(s) | Reported Potency (IC50) | Source |

|---|---|---|---|

| 2,6-disubstituted pyrazines | CSNK2A, PIM3 | 5 nM (CSNK2A), <3 nM (PIM3) for compound Pyrazine 2 | nih.gov |

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazines | c-Met, VEGFR-2 | 26.0 nM (c-Met), 2.6 µM (VEGFR-2) for compound 17l | frontiersin.org |

| Aminopyrazines | Nek2 | Improved activity from initial HTS hit | semanticscholar.org |

| Fused quinoxaline (B1680401)/pyrazines | EGFR (hypothesized via docking) | Good binding affinity in silico | researchgate.net |

Cellular Pathway Modulation (e.g., Apoptosis Induction in Preclinical Models)

By inhibiting key kinases, pyrazine derivatives can modulate downstream cellular signaling pathways that control cell fate. A primary consequence of this modulation is the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. Previous studies have reported that pyrazine derivatives can effectively induce apoptosis in cancer cells.

For example, a promising nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative, compound 17l, was shown to induce late apoptosis in A549 lung cancer cells in a dose-dependent manner. frontiersin.org This same compound also caused the A549 cells to arrest in the G0/G1 phase of the cell cycle, preventing their progression towards cell division. frontiersin.org The inhibition of CSNK2A is also linked to apoptosis, as this kinase is known to play a role in promoting resistance to apoptosis; its inhibition can therefore resensitize cancer cells to cell death signals. nih.gov

In Vitro Biological Evaluation Methodologies

There are no specific in vitro biological evaluation methodologies reported for this compound in the reviewed literature. The compound is sometimes mentioned as a potential intermediate or starting material in the synthesis of more complex, biologically evaluated molecules. For instance, various 2,6-disubstituted pyrazines have been investigated for their potential as kinase inhibitors, but the biological activity data pertains to the final, more complex derivatives rather than the this compound precursor itself.

Cell-Based Assays (e.g., Growth Inhibition, Enzyme Assays)

No data from cell-based assays, such as growth inhibition studies or cellular enzyme assays, for this compound have been found. Research on related pyrazine derivatives often employs a variety of cell lines to assess cytotoxic or other cellular effects. These methodologies typically involve exposing cultured cells to the test compound and measuring outcomes like cell viability, proliferation, or the inhibition of specific cellular processes. However, such studies specifically utilizing this compound are not documented.

Biochemical Assays for Target Interaction

There are no published reports on biochemical assays to determine the direct interaction of this compound with any biological target. Biochemical assays are crucial for elucidating the mechanism of action of a compound by measuring its effect on a purified biological molecule, such as an enzyme or receptor. While structurally related compounds have been evaluated in biochemical assays, for example, as inhibitors of specific kinases, this level of investigation has not been reported for this compound.

Due to the lack of available data, no research findings or data tables can be presented for the in vitro biological activity of this compound.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the flexibility of a molecule and its behavior over time in a simulated biological environment. For a molecule like 2-Chloro-6-(4-methoxyphenyl)pyrazine, these simulations reveal how the molecule rotates around its single bonds, particularly the bond connecting the pyrazine (B50134) and methoxyphenyl rings, and how it interacts with solvent molecules, such as water.

MD simulations track the movements and interactions of every atom in the system over a set period, typically nanoseconds to microseconds, providing a detailed picture of the compound's dynamic nature. researchgate.net This information is crucial because a molecule's conformation can significantly influence its ability to bind to a biological target. Studies on similar pyrazine-containing compounds have shown that MD simulations can elucidate the stability of ligand-protein complexes. nih.gov For instance, simulations can reveal stable hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues within a protein's binding site, confirming a stable binding mode. nih.gov The root mean square deviation (RMSD) is a key metric from these simulations, indicating the stability of the compound within the binding pocket; a lower, stable RMSD suggests a consistent and potentially potent interaction. nih.gov While specific MD studies on this compound are not prevalent in the literature, the methodology applied to other pyrazine derivatives interacting with proteins like human serum albumin (HSA) demonstrates the utility of this approach. researchgate.net Such studies use force fields like AMBER to model the interactions and can reveal how the binding of the compound may alter the protein's conformation. researchgate.net

Quantum Chemical Calculations of Electronic Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics. For chloro-pyrazine derivatives, DFT studies, often using functionals like B3LYP or PBE0-D3 with basis sets such as 6-311G or def2-TZVP, are common. chemrxiv.orgmdpi.com

These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, helps to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule. chemrxiv.orgresearchgate.net For instance, in a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, NBO analysis was used to study intramolecular interactions and their role in stabilizing the molecular structure. researchgate.net While specific DFT data for this compound is not published, findings for analogous structures provide expected values for these critical electronic properties.

Table 1: Representative Electronic Properties Calculated via DFT for a Pyrazine Derivative This table presents illustrative data based on studies of structurally similar compounds to demonstrate the type of information generated by DFT calculations.

| Parameter | Description | Illustrative Value | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 eV | nih.gov |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 3.5 D | researchgate.net |

| First Hyperpolarizability (β) | A measure of the non-linear optical (NLO) properties of a molecule. | 25 x 10-30 esu | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the compound into the binding site of a specific protein target. The process calculates a "docking score," an estimation of the binding affinity, with more negative scores generally indicating a stronger interaction. nih.gov Research on structurally related 2,6-disubstituted pyrazines has identified them as potent inhibitors of the protein kinase CSNK2A. nih.gov In these studies, derivatives with an ortho-methoxy aniline (B41778) group (an isomer of the para-methoxyphenyl group) showed significant inhibitory activity. nih.gov The docking models revealed key interactions, such as hydrogen bonds between the pyrazine nitrogen atoms and amino acid residues in the kinase's active site, as well as hydrophobic interactions involving the phenyl ring. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative This table shows representative data from docking studies of similar pyrazine compounds to exemplify the outputs of such analyses.

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| DNA Gyrase (4DUH) | Pyrazine-pyridone derivative | -7.45 | Asp73, Asn46 | H-donor, π-Hydrogen | nih.gov |

| CSNK2A | 2,6-disubstituted pyrazine | Not specified | Val66, Ile174 | Hydrogen bond, Hydrophobic | nih.gov |

| Tyrosinase | Kojic acid derivative | Not specified | His263, Phe264 | Hydrogen bond, π-π stacking | nih.gov |

De Novo Drug Design and Virtual Screening Approaches

Virtual screening and de novo design are computational strategies used to explore vast chemical spaces for novel drug candidates. Virtual screening involves computationally searching large libraries of existing compounds to identify those likely to bind to a specific drug target. nih.govnih.gov The pyrazine scaffold, including structures like this compound, is a valuable component of these libraries due to its presence in numerous biologically active molecules. mdpi.comresearchgate.net

De novo design, in contrast, involves building new molecules from scratch or by modifying existing scaffolds. frontiersin.org The this compound structure could serve as a starting fragment. Computational algorithms can then add or modify functional groups to optimize binding affinity and other properties for a target protein. For example, studies on triazolopyrazine scaffolds have used late-stage functionalization, a strategy akin to de novo design, to create new derivatives with improved antimalarial activity. mdpi.com Similarly, the triazolopyrazine core was used as a foundational scaffold to design novel dual inhibitors for the c-Met and VEGFR-2 kinases, which are important in cancer therapy. frontiersin.org

Prediction of Pharmacokinetic-Related Parameters (Methodological Focus)

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the discovery process using computational methods can prevent costly failures in later stages.

Various online tools and software packages, such as pkCSM and Pre-ADMET, are widely used for in silico ADMET prediction. nih.gov These platforms use a compound's structure to calculate a range of physicochemical and pharmacokinetic parameters. For a molecule like this compound, these tools would predict properties like intestinal absorption (Caco-2 permeability), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity risks like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.govresearchgate.net While specific ADMET predictions for this exact compound are not publicly available, the methodology is well-established and routinely applied to novel chemical entities. nih.gov

Table 3: Representative ADMET Parameters Predicted In Silico (Methodological Example) This table provides a hypothetical but representative set of ADMET predictions for a drug-like molecule, illustrating the parameters evaluated.

| Parameter | Category | Description | Predicted Outcome | Reference (Methodology) |

|---|---|---|---|---|

| Water Solubility | Absorption | LogS value indicating solubility in water. | Moderately Soluble | nih.gov |

| Caco-2 Permeability | Absorption | Predicts intestinal absorption rate. | High | nih.gov |

| BBB Permeability | Distribution | Predicts ability to cross the blood-brain barrier. | Low | nih.gov |

| CYP2D6 Inhibitor | Metabolism | Predicts inhibition of a key metabolic enzyme. | Non-inhibitor | researchgate.net |

| hERG I Inhibitor | Toxicity | Predicts risk of cardiac toxicity. | Non-inhibitor | nih.gov |

| Ames Toxicity | Toxicity | Predicts potential for mutagenicity. | Negative | nih.gov |

Mechanistic Studies through Computational Approaches

Computational methods are invaluable for elucidating the underlying mechanisms of a compound's biological activity. By integrating data from docking, MD simulations, and quantum chemical calculations, researchers can build a comprehensive model of how a molecule like this compound might function at the atomic level.

For example, if docking studies predict that the compound binds to a specific enzyme, MD simulations can then explore the stability of this binding and the dynamics of the interaction over time. nih.gov Quantum chemical calculations can further illuminate the mechanism by identifying the most reactive sites on the molecule. chemrxiv.org For instance, DFT-based calculations of Fukui functions and Molecular Electrostatic Potential (MEP) maps can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack, providing clues about how the molecule might react with residues in a protein's active site or undergo metabolic transformation. chemrxiv.orgresearchgate.net Studies on related chloro-pyrazine carboxamides have used these techniques to evaluate reactive properties and potential sites for interaction, thereby offering mechanistic insights into their biological activity. chemrxiv.org

Applications in Chemical Biology and Advanced Materials Research

Pyrazine-Based Probes and Fluorescent Tags

Fluorescent probes are indispensable tools in chemical biology for visualizing and detecting specific analytes within complex biological systems. Pyrazine (B50134) derivatives have been successfully employed as the core scaffold for such probes due to their favorable photophysical properties. mdpi.comfrontiersin.orgnih.gov The design often incorporates a donor-acceptor (D-A) or "push-pull" architecture to achieve desirable optical responses, such as large Stokes shifts and sensitivity to the local environment. researchgate.net In this context, the electron-accepting pyrazine ring acts as the acceptor, while appended aromatic groups function as electron donors.

The synthesis of pyrazine-based chromophores often leverages modern cross-coupling reactions to introduce functional diversity. researchgate.net A common strategy involves starting with commercially available chloropyrazines and using palladium-catalyzed reactions, like the Suzuki or Stille coupling, to attach various aryl or vinyl groups. researchgate.netmdpi.com

For 2-Chloro-6-(4-methoxyphenyl)pyrazine, a logical synthetic route involves the Suzuki coupling of 2,6-dichloropyrazine (B21018) with 4-methoxyphenylboronic acid. chemsrc.com This reaction selectively replaces one chlorine atom, leaving the second chloro group available for subsequent functionalization. This remaining reactive site is crucial, as it allows for the molecule to be further elaborated, for instance, by introducing other π-conjugated systems or reactive groups for bioconjugation, thereby creating more complex and targeted fluorescent probes. mdpi.com The synthesis of various push-pull pyrazine fluorophores often begins with precursors like 2-methyl or 2-chloropyrazine (B57796), which are then built upon through Knoevenagel condensations and palladium-catalyzed cross-couplings. researchgate.net

A general scheme for synthesizing pyrazine chromophores is the homodimerization of α-amino aldehydes followed by air oxidation, which provides a biomimetic route to 2,5-disubstituted pyrazine alkaloids. mdpi.com

The optical properties of pyrazine-based probes are governed by intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting pyrazine core upon photoexcitation. frontiersin.orgnih.gov This ICT character is fundamental to their function as sensors. The compound this compound embodies this push-pull design, with the methoxy (B1213986) group on the phenyl ring serving as an electron donor.

This electronic arrangement typically leads to several key optical phenomena:

Solvatochromism : The emission and absorption wavelengths of these dyes are often sensitive to solvent polarity. A positive emission solvatochromism, where the emission maximum red-shifts in more polar solvents, is characteristic of compounds with significant ICT. researchgate.netnih.gov

Large Stokes Shifts : The difference between the maximum absorption and emission wavelengths (Stokes shift) is often large in D-A pyrazine derivatives, which is advantageous for fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratio. mdpi.com

Fluorescence Enhancement : The interaction of the pyrazine probe with a target analyte can restrict intramolecular rotation or alter the ICT process, leading to a significant "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) is a common mechanism for detecting metal ions. rsc.orgresearchgate.net

The introduction of different electron-donating groups and the extension of the π-conjugated system can be used to tune these properties, shifting emission wavelengths across the visible spectrum. researchgate.net

Table 1: Optical Properties of Representative Donor-Acceptor Pyrazine Derivatives

| Pyrazine Derivative Type | Acceptor | Donor | Key Optical Properties | Reference(s) |

|---|---|---|---|---|

| D-π-A-π-A Probe | Pyrazine, Malononitrile | Triphenylamine | Acidochromic effect, selective detection of hydrazine (B178648), aggregation-induced emission redshift. | nih.gov |

| D-A-D Probe | Pyrazine | 4-Methoxytriphenylamine | Large Stokes shifts, high photostability, suitable for long-term live cell imaging. | frontiersin.orgnih.gov |

| Push-Pull Chromophore | Pyrazine | Dimethylamino, Diphenylamino | Positive emission solvatochromism, tunable emission based on π-conjugation length. | researchgate.net |

This table presents data for various pyrazine-based systems to illustrate the general principles, as specific photophysical data for this compound is not extensively published.

Functional Materials Development

The development of advanced functional materials for electronics and other applications relies on molecules with well-defined electronic properties and structural motifs that encourage ordered assembly. Pyrazine derivatives are attractive candidates for these roles.

In the field of organic electronics, materials with donor-acceptor (D-A) structures are paramount for creating organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and memory devices. The electron-deficient nature of the pyrazine ring makes it an excellent acceptor component. nih.govmdpi.com When combined with electron-donating units, the resulting D-A materials exhibit tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling charge injection and transport properties.

The compound this compound can be considered a precursor for more complex D-A materials. The reactive chloro group allows for its incorporation into polymeric structures or larger conjugated systems through polymerization or cross-coupling reactions. For example, pyrazine derivatives like quinoxaline (B1680401) (a benzo-fused pyrazine) and pyridopyrazine have been used to construct D-A-D type compounds that exhibit non-volatile flash memory properties. nih.govmdpi.com The stronger electron-withdrawing ability of pyrazine derivatives compared to pyridine (B92270) leads to a red-shift in the ICT absorption bands and a lower band-gap energy, which is beneficial for capturing lower-energy photons in photovoltaic applications. nih.govmdpi.com

Table 2: Properties of D-A-D Materials Incorporating Pyrazine-Type Acceptors

| Compound | Donor | Acceptor | Band-Gap Energy (Eg) | Application | Reference(s) |

|---|---|---|---|---|---|

| BPC-2DPx | Benzocarbazole | 2,3-bis(decyloxy)quinoxaline | 2.82 eV | Electromemory Device | nih.govmdpi.com |

This table showcases examples of how different pyrazine-based acceptors influence the electronic properties of functional materials.

The two nitrogen atoms of the pyrazine ring are Lewis basic sites, capable of coordinating to metal ions. This property makes pyrazine and its derivatives exceptional ligands in coordination chemistry. They frequently act as bridging ligands, connecting two metal centers through their nitrogen atoms at the 1- and 4-positions, leading to the formation of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.org

In this compound, the nitrogen atom that is not adjacent to the bulky chloro- and methoxyphenyl-substituted carbons is sterically accessible and can readily participate in coordination. The resulting coordination compounds can exhibit interesting magnetic, porous, or catalytic properties. acs.orgacs.org For example, pyrazine has been used with other ligands like succinate (B1194679) to build 3D coordination polymers with Co(II), where the final architecture is influenced by the reaction solvent. acs.org The pyrazine imide ligand, N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamide, forms complexes with transition metals that act as building blocks for larger supramolecular structures due to the specific orientation of their non-coordinating nitrogen atoms. nih.gov The electronic properties of the pyrazine ligand, such as its ability to participate in redox processes, can also be imparted to the resulting metal complex. nih.gov

Table 3: Examples of Coordination Compounds with Pyrazine-Based Ligands

| Metal Ion | Pyrazine-Based Ligand | Structural Feature | Reference(s) |

|---|---|---|---|

| Co(II) | Pyrazine | 1D and 3D Coordination Polymers | acs.org |

| Co(II) | 2,5-dimethylpyrazine-dioxide | 2D layer bridged by dicyanamide | acs.org |

| Fe(II), Cu(II), Zn(II) | N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamide (Hdpzca) | Six-coordinate building blocks for supramolecular assemblies | nih.gov |

Challenges and Future Directions in Research

Overcoming Synthetic Hurdles for Complex Pyrazine (B50134) Scaffolds

The synthesis of polysubstituted pyrazines like 2-Chloro-6-(4-methoxyphenyl)pyrazine presents notable challenges. Traditional methods often require harsh reaction conditions and can result in low yields or a mixture of isomers that are difficult to separate. acs.org The creation of complex, multi-functional pyrazine scaffolds demands more sophisticated and efficient synthetic routes. nih.gov

Recent advancements focus on developing regio- and chemoselective reactions. For instance, Knochel and colleagues developed a sequential metalation methodology using TMPMgCl·LiCl (a Turbo-Hauser base) to functionalize chloropyrazine with high regioselectivity. nih.gov Similarly, iron-catalyzed C-H functionalization has emerged as a robust method for coupling electron-deficient heterocycles like pyrazines with organoboron agents, enabling shorter and more efficient syntheses of complex natural products. nih.gov Another significant challenge is the introduction of diverse substituents onto the pyrazine core. The development of versatile cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, has been instrumental, but can be hindered by the electronic properties of the pyrazine ring and the steric bulk of the coupling partners. researchgate.netscispace.com For a compound like this compound, a key synthetic step would involve a cross-coupling reaction to introduce the 4-methoxyphenyl (B3050149) group onto the 2-chloropyrazine (B57796) core, a process that requires careful optimization to achieve high yields and purity.

Advanced SAR Elucidation and Predictive Modeling

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds. For pyrazine derivatives, SAR studies help to identify which substituents at specific positions on the pyrazine ring enhance biological activity and selectivity. mdpi.com However, a lack of comprehensive SAR studies for many pyrazine-natural product hybrids has been identified as a gap that may hinder the development of more active compounds. nih.gov

Advanced computational tools are becoming indispensable for elucidating complex SARs. Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN), can build models that correlate structural features with biological activity. researchgate.net These models can then predict the activity of novel, unsynthesized pyrazine derivatives, guiding synthetic efforts toward more promising candidates. researchgate.netresearchgate.net For this compound, SAR exploration would involve systematically modifying the chloro and methoxyphenyl groups to probe their influence on target binding. For example, replacing the chloro group with other halogens or small functional groups, and altering the substitution pattern on the phenyl ring, could reveal key interactions with a biological target. Predictive modeling could accelerate this process by prioritizing modifications most likely to improve efficacy. rsc.org

Development of Novel Pyrazine-Based Bioactive Compounds

The pyrazine scaffold is a privileged structure found in several clinically used drugs and numerous bioactive compounds. mdpi.comnih.gov Ongoing research continues to uncover new pyrazine derivatives with potent therapeutic properties. researchgate.net These efforts often involve hybridizing the pyrazine core with other pharmacologically active moieties to create novel molecules with enhanced or entirely new activities. mdpi.comnih.gov

Recent examples highlight the versatility of the pyrazine scaffold. Researchers have designed and synthesized 3-pyrazine-2-yl-oxazolidin-2-ones as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a target in certain cancers like gliomas. nih.gov In another study, pyrazine derivatives were investigated as stabilizers of the p53-Y220C mutant, a target for cancer therapy, with some compounds showing significant thermal stabilization. doaj.org The development of compounds like this compound fits within this trend, where the specific combination of a halogen atom (a potential site for further reaction or a key binding element) and an aryl group can be tailored to interact with specific biological targets, such as protein kinases or phosphatases. mdpi.comnih.gov

| Compound Class | Biological Target/Activity | Significance | Reference |

|---|---|---|---|

| 3-Pyrazine-2-yl-oxazolidin-2-ones | Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibition | Potential treatment for specific cancers like glioma and acute myeloid leukemia. | nih.gov |

| Pyrazine-based SHP2 Inhibitors | SHP2 Allosteric Inhibition | Designed using a structure-based approach to target a key protein in cell proliferation pathways. | mdpi.comnih.gov |

| SNAr Reactive Pyrazines | p53-Y220C Mutant Stabilization | Identified covalent binders that occupy different subsites of the Y220C binding pocket, enhancing mutant p53 stability. | doaj.org |

| Pyrazine-Natural Product Hybrids | Anticancer, Anti-inflammatory, Antibacterial | Combining pyrazine with natural products like curcumin (B1669340) or resveratrol (B1683913) often leads to derivatives with stronger activity. | nih.gov |

Exploration of Underexplored Biological Targets for Pyrazine Scaffolds

While pyrazines have been extensively studied against targets like kinases and in cancer, many potential biological targets remain underexplored. mdpi.comresearchgate.net The structural and electronic properties of the pyrazine ring make it a versatile scaffold capable of interacting with a wide variety of protein active sites and allosteric pockets. mdpi.commdpi.com

Future research will likely focus on identifying novel targets for pyrazine-based compounds. This involves screening pyrazine libraries against emerging therapeutic targets, such as those involved in metabolic disorders, neurodegenerative diseases, and infectious diseases. scispace.comnih.gov For example, pyrazine and furan (B31954) derivatives from palm juice have been studied in silico for their potential as antidiabetic agents by targeting aldose reductase. researchgate.net The multitarget nature of some pyrazine derivatives is another area of interest, as compounds that modulate multiple pathways could be effective against complex diseases. nih.gov Identifying the specific biological targets for compounds like this compound through techniques like target fishing and inverse docking is a critical step toward understanding its mechanism of action and potential therapeutic applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery, and their application in pyrazine research is poised to accelerate progress significantly. premierscience.commdpi.com These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby improving efficiency at multiple stages of the development pipeline. astrazeneca.comnih.gov

In the context of pyrazine research, AI and ML can be applied to:

De Novo Drug Design: Generative models can design novel pyrazine structures with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Predictive Modeling: As mentioned, ML algorithms can build highly accurate QSAR and ADMET prediction models, reducing the time and cost associated with synthesizing and testing new compounds. rsc.orgpremierscience.com Graph neural networks are particularly promising for predicting molecular properties directly from the 2D structure. astrazeneca.com

Synthesis Prediction: AI tools can assist chemists by predicting optimal synthetic routes for complex pyrazine scaffolds, suggesting reagents and reaction conditions to maximize yield and minimize byproducts. astrazeneca.com

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of pyrazine derivatives against biological targets, identifying promising hits for further experimental validation much faster than traditional methods. nih.gov

The integration of these computational approaches will be essential for navigating the vast chemical space of pyrazine derivatives and efficiently identifying and optimizing novel drug candidates like this compound. mdpi.com

常见问题

Q. What are the common synthetic routes for 2-chloro-6-(4-methoxyphenyl)pyrazine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example, iron-catalyzed coupling of arylboronic acids with pyrazine derivatives (e.g., 2-chloropyrazine) under mild conditions (60°C, 24 hours) yields 2-(4-methoxyphenyl)pyrazine. Key steps include:

- Catalytic system : FeCl₃·6H₂O with 1,10-phenanthroline as a ligand.

- Solvent optimization : Use DMF or THF for improved solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Gas chromatography (GC) and mass spectrometry (MS) are critical for verifying purity and structural identity (see Figure A34 in ).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., ¹H signals at δ 3.85 ppm for methoxy groups; aromatic protons at δ 8.2–8.5 ppm) confirm substitution patterns and purity.

- Mass spectrometry : High-resolution ESI-QTOF MS provides exact mass confirmation (e.g., [M+H]+ at m/z 235.0743 for C₁₁H₁₀ClN₂O).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, though single crystals may require slow evaporation from ethanol.

Advanced Research Questions

Q. How does computational modeling enhance the understanding of this compound's electronic excited states?

Methodological Answer: A 24-mode model Hamiltonian incorporating all vibrational modes simulates the S₁/S₂ electronic states. Key steps:

- Potential Energy Surfaces (PES) : Construct using density functional theory (DFT) or CASSCF for non-adiabatic couplings.

- Dynamics simulations : Multiconfiguration time-dependent Hartree (MCTDH) method tracks wave packet propagation post-S₂ excitation.

- Spectral analysis : Compare simulated UV-Vis absorption spectra (e.g., peaks near 300 nm) with experimental data to validate vibronic couplings.

Q. What strategies improve the selectivity of this compound derivatives for CNS receptor targets (e.g., 5-HT2C)?

Methodological Answer:

- Pharmacophore modeling : Align the pyrazine core and methoxyphenyl group with 5-HT2C active site residues (e.g., Asp134 salt bridge).

- SAR studies : Modify substituents to enhance selectivity:

- In vivo testing : Monitor locomotor activity and anxiety-like behaviors in rodent models to assess functional selectivity.

Q. How can this compound be integrated into redox-active materials for spintronics?

Methodological Answer:

- Coordination polymers : React with transition metals (e.g., CrCl₂) to form 2D frameworks.

- Electronic properties : Reduced pyrazine ligands enable charge delocalization, yielding high conductivity (~10⁻³ S/cm).

- Magnetic coupling : Ferrimagnetic ordering below 55 K is achieved via antiferromagnetic Cr(III)-pyrazine-Cr(III) interactions.

Contradictions and Limitations

- reports pyrazine content reduction in non-pharmaceutical contexts (food), which does not conflict with synthetic or pharmacological data.

- Computational models () require validation against experimental spectra to ensure accuracy in excited-state dynamics.

Authoritative Sources

- Prefer peer-reviewed journals (e.g., J. Med. Chem., Inorg. Chem.) over vendor catalogs.

- Cross-reference synthetic protocols with mechanistic studies (e.g., iron catalysis in vs. piperazine coupling in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。